Aluminum hydroxide hydrate

Flame retardancy Polymer compounding Thermal stability

Aluminum hydroxide hydrate (CAS 1330-44-5, ATH) is a halogen-free flame retardant optimized for polymers processed below 200°C (PVC, LDPE, EVA, elastomers). It decomposes endothermically at ~200°C, absorbing ~1050 J/g heat while releasing 34 wt% water vapor. Unlike Mg(OH)₂ (stable to 330°C), ATH requires no surface treatment and offers superior cost efficiency for low-temperature processing. Specify sub-45 μm particle size for optimal dispersion. Not substitutable with Mg(OH)₂ or other aluminum compounds without systematic validation. Also applicable in phosphate adsorption (16.86–18.18 mg g⁻¹ capacity) and antigen-specific vaccine adjuvant screening.

Molecular Formula AlH5O4
Molecular Weight 96.019 g/mol
CAS No. 1330-44-5
Cat. No. B1666844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum hydroxide hydrate
CAS1330-44-5
SynonymsAldrox
Algeldrate
Alhydrogel
Alugel
Alumina, Hydrated
Aluminum Hydroxide
Amphojel
Basalgel
Brasivil
Dialume
Hydrated Alumina
Hydroxide, Aluminum
Nephrox
Pepsamer
Rocgel
Molecular FormulaAlH5O4
Molecular Weight96.019 g/mol
Structural Identifiers
SMILESO.[OH-].[OH-].[OH-].[Al+3]
InChIInChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3
InChIKeySMYKVLBUSSNXMV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aluminum Hydroxide Hydrate (CAS 1330-44-5): Scientific and Industrial Baseline Characterization for Procurement Evaluation


Aluminum hydroxide hydrate (CAS 1330-44-5, also known as alumina trihydrate or ATH) is an inorganic metal hydroxide with the nominal formula Al(OH)₃·xH₂O and a molecular weight of approximately 96.02–99.04 g/mol depending on hydration state . It is commercially available as a white powder with a density of 2.42 g/cm³ at 20°C and extremely low water solubility of approximately 0.0015 g/L [1]. The compound exists in multiple crystalline polymorphs including gibbsite, bayerite, and pseudoboehmite, each exhibiting distinct thermal and surface properties that critically influence its performance across flame retardancy, adsorption, catalysis, and pharmaceutical applications . As a halogen-free mineral filler, it decomposes endothermically at approximately 180–200°C, absorbing approximately 1050 J/g of heat while releasing water vapor and forming an Al₂O₃ residue [2].

Why Aluminum Hydroxide Hydrate Cannot Be Interchanged with In-Class Analogs Without Performance Compromise


Despite sharing the same elemental composition, aluminum hydroxide hydrate cannot be freely substituted with other aluminum-based hydroxides, oxides, or alternative mineral fillers due to three interdependent, quantifiable factors. First, decomposition temperature fundamentally dictates polymer processing compatibility: ATH decomposes at approximately 200°C, whereas magnesium hydroxide remains stable up to 330°C, rendering each material mutually exclusive for processes operating across this thermal threshold [1]. Second, crystal morphology and surface chemistry directly govern adsorption capacity and adjuvant performance; amorphous versus crystalline forms of aluminum hydroxide exhibit phosphate adsorption capacities ranging from 32 to 51 mg P/g depending on structural characteristics [2]. Third, particle size distribution and specific surface area determine rheological behavior in composite formulations, with sub-45 μm powders providing optimal dispersion characteristics that coarser grades cannot replicate . These differentiation axes—thermal stability, surface chemistry, and morphological control—preclude generic substitution without systematic performance validation.

Quantitative Differentiation Evidence for Aluminum Hydroxide Hydrate Relative to Key Comparators


Decomposition Temperature: Aluminum Hydroxide Hydrate vs. Magnesium Hydroxide in Flame Retardant Applications

In halogen-free flame retardant polymer compounding, the decomposition temperature of aluminum hydroxide hydrate is approximately 200°C, compared to approximately 330–340°C for magnesium hydroxide [1]. This 130–140°C differential directly determines which polymer processing windows each material can accommodate . ATH absorbs approximately 1050 J/g during endothermic decomposition and releases approximately 34 wt% water vapor, while magnesium hydroxide absorbs 81 kJ/mol during decomposition and releases approximately 36 wt% water [2].

Flame retardancy Polymer compounding Thermal stability

Phosphate Adsorption Capacity: Aluminum Hydroxide Modified Nanocomposites vs. Unmodified Substrates

Aluminum hydroxide-modified palygorskite nanocomposites (Al–PG) exhibit a maximum phosphate adsorption capacity of 16.86 mg g⁻¹, representing a 4.1-fold enhancement over natural, unmodified palygorskite, which adsorbs only 4.08 mg g⁻¹ under identical experimental conditions [1]. In a related system using aluminum hydroxide supported on palygorskite (PNCMⅠ), the maximum phosphate adsorption capacity reached 18.18 mg g⁻¹, with initial adsorption rates increasing from 0.125 mg g⁻¹·min⁻¹ at 5 mg L⁻¹ initial phosphate concentration to 1.425 mg g⁻¹·min⁻¹ at 50 mg L⁻¹ [2].

Water treatment Phosphate removal Adsorption

Vaccine Adjuvant Immunogenicity: Aluminum Hydroxide Hydrate vs. Aluminum Phosphate

In a head-to-head murine study evaluating hepatitis B recombinant protein vaccine formulations, aluminum phosphate demonstrated superior adjuvanticity compared to aluminum hydroxide. The 50% effective dose (ED₅₀) for aluminum phosphate was approximately two-fold lower (more potent) than formulations containing aluminum hydroxide [1]. Geometric mean titers (GMT) of antibody response, seroconversion rates, and seroprotection rates were all significantly higher for aluminum phosphate formulations than for aluminum hydroxide formulations [2].

Vaccine formulation Immunology Adjuvant

Condensed Phosphate Adsorption Kinetics: Aluminum Hydroxide Hydrate Differential Activation Energies by Phosphate Species

Aluminum hydroxide hydrate exhibits species-dependent activation energies for condensed phosphate adsorption. In the fast adsorption stage (within 1 hour), activation energies were determined as 20.2 kJ/mol P for pyrophosphate (pyro-P), 22.8 kJ/mol P for tripolyphosphate (tripoly-P), and 10.9 kJ/mol P for hexametaphosphate (meta-P) [1]. In the slow adsorption stage (1–24 hours), activation energies increased to 66.3 kJ/mol P, 53.5 kJ/mol P, and 72.5 kJ/mol P, respectively [1].

Phosphate speciation Adsorption kinetics Water chemistry

Global Market Adoption and Production Scale: Aluminum Hydroxide Hydrate vs. Magnesium Hydroxide

Aluminum hydroxide hydrate (ATH) dominates the mineral flame retardant market, with global demand estimated at 520,000–530,000 tonnes in 2005, compared to approximately 40,000 tonnes for magnesium hydroxide [1]. This 13:1 volume ratio reflects ATH's significantly lower cost profile for polymer processing operations below 200°C and its established integration with Bayer process alumina production infrastructure .

Market analysis Flame retardant Supply chain

Evidence-Based Application Scenarios for Aluminum Hydroxide Hydrate in Research and Industrial Procurement


Low-Temperature Polymer Flame Retardant Compounding (Processing ≤ 200°C)

Aluminum hydroxide hydrate is optimally suited for flame retardant applications in polymers processed below 200°C, including PVC, LDPE, EVA, and certain elastomers. The compound's decomposition at approximately 200°C with 1050 J/g endothermic heat absorption and 34 wt% water release provides effective flame suppression without the surface treatment requirements and higher cost structure of magnesium hydroxide [1]. Procurement should specify particle size grades appropriate to the application: fine grades (1–3 μm) for surface finish-critical products, and coarser grades (5–10 μm) for cost-sensitive, opaque formulations [2].

Phosphate Remediation Using Aluminum Hydroxide-Modified Nanocomposite Adsorbents

For aqueous phosphate removal applications, aluminum hydroxide-modified substrate materials (e.g., Al–PG nanocomposites) deliver quantifiably superior performance with maximum adsorption capacities of 16.86–18.18 mg g⁻¹, representing a 4.1- to 4.5-fold enhancement over unmodified substrates [3][4]. Process engineers should optimize contact time based on the biphasic adsorption kinetics, recognizing that fast adsorption occurs within 1 hour while continued uptake proceeds over 24 hours with activation energies ranging from 10.9 to 72.5 kJ/mol P depending on phosphate speciation [5].

Vaccine Formulation Requiring Aluminum-Based Adjuvant Selection

In vaccine formulation, aluminum hydroxide hydrate and aluminum phosphate exhibit distinct adjuvanticity profiles that preclude generic substitution. The selection between these aluminum salts must be guided by the specific antigen and desired immunological response: aluminum phosphate demonstrated approximately 2-fold lower ED₅₀ and significantly higher GMT in hepatitis B recombinant protein vaccine murine models [6]. Formulation scientists should conduct antigen-specific adjuvant screening rather than defaulting to aluminum hydroxide, as meta-analyses of randomized clinical trials indicate no systematic evidence of differential safety outcomes between the two adjuvants, but efficacy differences are antigen-dependent [7].

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